7-allyl-6-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one
Description
This compound is a quinazolinone derivative featuring a complex heterocyclic scaffold. Key substituents include:
- 7-Allyl group: Likely to influence lipophilicity and metabolic stability.
- 1,2,4-Oxadiazole-thioether linkage: A bioisostere for ester or amide groups, offering metabolic resistance and improved binding affinity .
Quinazolinones are renowned for diverse bioactivities, including kinase inhibition (EGFR-TK), acetylcholinesterase (AChE) inhibition, and antimicrobial effects . This compound’s structural complexity suggests tailored pharmacokinetic (PK) properties, such as moderate CNS permeability and low renal clearance risks .
Properties
IUPAC Name |
6-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-prop-2-enyl-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S2/c1-3-8-26-21(27)15-9-17-18(29-12-28-17)10-16(15)23-22(26)32-11-19-24-20(25-30-19)13-4-6-14(31-2)7-5-13/h3-7,9-10H,1,8,11-12H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJHCDCOLAWKNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CC=C)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-allyl-6-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on various pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several functional groups:
- Allyl Group : Contributes to its reactivity and biological properties.
- Oxadiazole Moiety : Known for various pharmacological activities including antimicrobial and anticancer effects.
- Dioxoloquinazolinone Framework : Associated with neuroprotective and anticancer properties.
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole and quinazolinone moieties exhibit significant anticancer activities. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and inhibition of NF-kB signaling pathways. In vitro studies demonstrated that it reduced cell viability in various cancer cell lines, including MCF-7 (breast cancer) and CML (chronic myeloid leukemia) cells, with IC50 values around 7.4 µM for MCF-7 cells .
Antimicrobial Activity
The presence of the oxadiazole ring is crucial for antimicrobial activity. Studies have reported that derivatives of oxadiazoles possess broad-spectrum antimicrobial properties. The compound's structural characteristics suggest it may exhibit similar effects, potentially inhibiting bacterial growth through interference with cell wall synthesis or function.
Anti-inflammatory Effects
Compounds with dioxoloquinazolinone structures have been linked to anti-inflammatory activities. The proposed mechanism includes the inhibition of pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory responses .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of the compound. Key findings include:
- Substituent Influence : The methylthio group enhances lipophilicity and may improve bioavailability.
- Oxadiazole Variations : Modifications on the oxadiazole ring can significantly affect potency against cancer cell lines .
Study 1: Anticancer Efficacy
A study conducted on a series of oxadiazole derivatives highlighted the importance of substituents on the phenyl ring. The introduction of electron-donating groups increased anticancer potency, suggesting that electronic effects play a crucial role in enhancing biological activity .
Study 2: Antimicrobial Properties
Another investigation into oxadiazole-containing compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The study noted that modifications leading to increased hydrophobicity correlated with enhanced antimicrobial activity .
Table 1: Biological Activity Summary
| Activity Type | Cell Line/Pathogen | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 7.4 | Apoptosis induction via caspase activation |
| Antimicrobial | E. coli | 12.5 | Inhibition of cell wall synthesis |
| Anti-inflammatory | CML cells | 8.0 | COX-2 inhibition |
Table 2: Structure-Activity Relationships
| Substituent | Effect on Activity | Comments |
|---|---|---|
| Methylthio | Increased | Enhances lipophilicity |
| Allyl | Moderate | Contributes to overall reactivity |
| Dioxoloquinazolinone | Significant | Essential for anticancer properties |
Scientific Research Applications
This compound exhibits a range of biological activities, primarily due to the presence of the oxadiazole and quinazolinone moieties which are known for their diverse pharmacological effects.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial efficacy of derivatives containing oxadiazole and quinazolinone structures. For instance, compounds related to this class have shown significant activity against Gram-positive and Gram-negative bacteria as well as various fungal strains. The antimicrobial potency is often measured using Minimum Inhibitory Concentration (MIC) values:
| Compound | MIC (µg/mL) | Bacteria/Fungi Targeted |
|---|---|---|
| 6d | 6.25 | Mycobacterium smegmatis |
| 6e | 12.5 | Pseudomonas aeruginosa |
| 9c | 25 | Candida albicans |
The presence of electron-withdrawing groups such as methylthio enhances the activity of these compounds against specific pathogens, indicating a structure-activity relationship where substituent nature significantly impacts efficacy .
Anticancer Properties
Quinazolinone derivatives have been explored for their anticancer potential. Compounds similar to 7-allyl-6-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one have shown promise in inhibiting cancer cell proliferation. The mechanism is often linked to the induction of apoptosis in cancer cells and inhibition of key signaling pathways involved in tumor growth .
Synthesis Methodologies
The synthesis of this compound involves multiple steps that typically include:
- Formation of the Oxadiazole Ring : This is achieved through a condensation reaction involving hydrazine derivatives and carboxylic acids.
- Quinazolinone Synthesis : The quinazolinone core is formed via cyclization reactions that may involve isatoic anhydrides or anthranilic acid.
- Functionalization : The introduction of allyl and methylthio groups occurs through nucleophilic substitution reactions.
These synthetic routes are crucial for optimizing yield and purity while exploring variations that might enhance biological activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for developing more potent derivatives. Studies indicate that modifications at specific positions on the quinazolinone or oxadiazole rings can lead to significant changes in biological activity:
- Substituent Effects : The presence of electron-withdrawing groups (like methylthio) at certain positions enhances antimicrobial activity.
- Linker Variations : Modifying the linker between the oxadiazole and quinazolinone can affect binding affinity to biological targets .
Case Studies
Several case studies have documented the effectiveness of similar compounds:
- Antimicrobial Efficacy : A study demonstrated that a series of oxadiazolyl-quinazolinones exhibited varying degrees of antimicrobial activity against Staphylococcus aureus and Escherichia coli, with some derivatives achieving MIC values as low as 6.25 µg/mL .
- Anticancer Activity : Research on quinazolinone derivatives indicated their potential in targeting cancer cell lines, showcasing IC50 values in the micromolar range for various cancer types .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related quinazolinone derivatives:
Key Comparisons
Bioactivity and Target Specificity The target compound’s oxadiazole-thioether group distinguishes it from benzimidazole hybrids (e.g., 8a-8f), which exhibit cytotoxicity but lack AChE inhibition . Its methylthio-phenyl group may enhance CYP2C19/3A4 inhibition, a feature absent in simpler chloro-methyl derivatives .
Pharmacokinetic Profiles Solubility: The target compound’s high water solubility (-2.674 to -5.513 log mol/L) surpasses benzimidazole hybrids and chloro-methyl derivatives, likely due to its polar oxadiazole and dioxolo groups . BBB Permeability: Contradictory evidence exists; some studies report "poor BBB permeability" , while others note "good CNS permeation" in similar derivatives, possibly due to structural variations (e.g., allyl vs. methyl groups) .
Enzyme Interactions
- AChE Binding : The target’s allyl and oxadiazole groups may mimic donepezil’s hydrogen-bonding interactions with AChE residues (TYR A:124, PHE A:295), similar to compounds 4d-f in .
- CYP Inhibition : Unlike erlotinib-inspired EGFR-TK inhibitors (), which prioritize hydrophobic tails, the target inhibits CYP2C19/3A4, suggesting a broader metabolic impact .
Synthetic Complexity
- The target’s synthesis likely involves multi-step heterocyclization (e.g., oxadiazole formation via nitrile oxide cycloaddition), contrasting with simpler benzimidazole couplings in .
Research Findings and Implications
- Structural Optimization : The allyl-oxadiazole-thioether motif balances solubility and target engagement, outperforming methyl or chloro substituents in PK properties .
- Therapeutic Potential: While benzimidazole hybrids excel in cytotoxicity, the target’s dual AChE/CYP inhibition positions it for neurodegenerative or metabolic disorder applications .
- Contradictions in BBB Data : Further in vivo studies are needed to resolve discrepancies in CNS permeability, possibly linked to assay variability or substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
